molecular formula C26H23N3O3S B2493961 (4-((3-methoxybenzyl)thio)-9-methyl-2-phenyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol CAS No. 892415-06-4

(4-((3-methoxybenzyl)thio)-9-methyl-2-phenyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol

Cat. No. B2493961
CAS RN: 892415-06-4
M. Wt: 457.55
InChI Key: LIXZVVWOVBPABD-UHFFFAOYSA-N
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Description

The compound belongs to a class of complex organic molecules often involved in various chemical reactions, demonstrating significant biological activities and possessing intricate molecular structures. These compounds' synthesis, structural analysis, and property evaluation are crucial for understanding their potential applications and interactions.

Synthesis Analysis

The synthesis of complex organic molecules like the one mentioned often involves multi-step chemical reactions, including condensation, cyclization, and functional group transformations. For instance, the synthesis of related compounds has been achieved through reactions involving key starting materials and catalysts under specific conditions to yield the desired products with structural similarities to the compound (Zhao-Fu Zhu et al., 2008).

Molecular Structure Analysis

The molecular structure of such compounds is characterized using techniques like single-crystal X-ray diffraction, revealing intricate details about their conformation, molecular geometry, and intermolecular interactions. This analysis helps in understanding the three-dimensional arrangement and the potential reactivity sites within the molecule (M. Akkurt et al., 2003).

Chemical Reactions and Properties

These compounds can participate in various chemical reactions, including hydrogen bonding, electrophilic substitution, and nucleophilic addition, depending on their functional groups. The reactivity can be influenced by the presence of substituents and the overall molecular structure, affecting their chemical stability and reaction pathways (Parthiv K. Chaudhari, 2012).

Physical Properties Analysis

Physical properties such as melting point, solubility, and crystallinity can be determined through experimental methods. These properties are essential for understanding the compound's behavior in different environments and its suitability for various applications (S. A. Halim, M. Ibrahim, 2022).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity towards other chemical species, and stability under different conditions, are crucial for predicting the compound's interactions and its potential use in synthesis or as a target molecule in chemical studies. Computational studies, such as molecular docking and quantum chemical calculations, can provide insights into these properties and the molecule's interaction with biological targets (A. Viji et al., 2020).

properties

IUPAC Name

[7-[(3-methoxyphenyl)methylsulfanyl]-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O3S/c1-16-23-21(19(14-30)13-27-16)12-22-25(32-23)28-24(18-8-4-3-5-9-18)29-26(22)33-15-17-7-6-10-20(11-17)31-2/h3-11,13,30H,12,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIXZVVWOVBPABD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C2=C1OC3=C(C2)C(=NC(=N3)C4=CC=CC=C4)SCC5=CC(=CC=C5)OC)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-((3-methoxybenzyl)thio)-9-methyl-2-phenyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol

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